REACTION_CXSMILES
|
[CH2:1]([CH:3]1[C:8](=[O:9])[CH:7]=[CH:6][CH:5]([OH:10])[O:4]1)[CH3:2].S([O-])([O-])(=O)=O.[Mg+2]>C(O)CCC>[CH2:1]([CH:3]1[C:8](=[O:9])[CH:7]=[CH:6][CH:5]([O:10][CH2:2][CH2:1][CH2:3][CH3:8])[O:4]1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1OC(C=CC1=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
74 g
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with refluxing for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated at a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the excess n-butyl alcohol
|
Type
|
DISTILLATION
|
Details
|
The residue is further distilled at a reduced pressure of 5 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1OC(C=CC1=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |